molecular formula C21H26O7 B1653829 (1R,6S,7S)-9-[(Z)-2-Methoxycarbonyl-3-methylbut-1-enyl]-5,5-dimethyl-8,11-dioxo-12-oxatricyclo[5.3.2.01,6]dodec-9-ene-10-carboxylic acid CAS No. 197799-63-6

(1R,6S,7S)-9-[(Z)-2-Methoxycarbonyl-3-methylbut-1-enyl]-5,5-dimethyl-8,11-dioxo-12-oxatricyclo[5.3.2.01,6]dodec-9-ene-10-carboxylic acid

Cat. No. B1653829
CAS RN: 197799-63-6
M. Wt: 390.4
InChI Key: CAXSJVGHYYBJKT-GVXCCEMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,6S,7S)-9-[(Z)-2-Methoxycarbonyl-3-methylbut-1-enyl]-5,5-dimethyl-8,11-dioxo-12-oxatricyclo[5.3.2.01,6]dodec-9-ene-10-carboxylic acid is a natural product found in Salvia with data available.

Scientific Research Applications

Optical Properties and Synthesis

  • Enantiomers and Olfactory Properties : The enantiomers of related woody-ambery odorants were separated, with one enantiomer found to be significantly more potent. This highlights the importance of stereochemistry in the development of substances with specific sensory properties (Kraft & Gallo, 2004).

Synthesis Techniques and Characterization

  • Diastereoisomer Synthesis : Techniques for the synthesis and NMR analysis of diastereoisomerically pure carboxylic acid derivatives were reported, emphasizing the importance of these methods in creating compounds with specific configurations (Rager & Willson, 2000).
  • Tricyclic Product Formation : Studies demonstrated the formation of tricyclic adducts in reactions involving penicillin-derived compounds, showcasing the complexity and versatility of chemical reactions in producing diverse molecular structures (Mara et al., 1982).

Novel Compound Synthesis

  • Homoconduritols and Homoaminoconduritols Synthesis : This research illustrates the synthesis of complex molecules from simpler precursors, providing insights into methods for constructing intricate chemical structures (Kaya et al., 2016).
  • Total Synthesis of Norprezizanone : This study shows the process of synthesizing complex organic compounds, highlighting the intricate steps involved in chemical synthesis (Selvakumar & Rao, 1993).

Biological Activity

  • Antibacterial Activity of Trinems : This research explores the synthesis of specific carboxylates and their biological activities, indicating the potential medicinal applications of these compounds (Andreotti et al., 1996).

Chiral Building Blocks

  • Chiral Oxabicycloheptane Building Blocks : The study of chiral building blocks is critical in the synthesis of complex molecules, particularly for pharmaceutical applications (Valiullina et al., 2019).

properties

CAS RN

197799-63-6

Product Name

(1R,6S,7S)-9-[(Z)-2-Methoxycarbonyl-3-methylbut-1-enyl]-5,5-dimethyl-8,11-dioxo-12-oxatricyclo[5.3.2.01,6]dodec-9-ene-10-carboxylic acid

Molecular Formula

C21H26O7

Molecular Weight

390.4

IUPAC Name

(1R,6S,7S)-9-[(Z)-2-methoxycarbonyl-3-methylbut-1-enyl]-5,5-dimethyl-8,11-dioxo-12-oxatricyclo[5.3.2.01,6]dodec-9-ene-10-carboxylic acid

InChI

InChI=1S/C21H26O7/c1-10(2)11(18(25)27-5)9-12-13(17(23)24)21-8-6-7-20(3,4)16(21)15(14(12)22)28-19(21)26/h9-10,15-16H,6-8H2,1-5H3,(H,23,24)/b11-9-/t15-,16+,21+/m1/s1

InChI Key

CAXSJVGHYYBJKT-GVXCCEMESA-N

Isomeric SMILES

CC(C)/C(=C/C1=C([C@@]23CCCC([C@@H]2[C@@H](C1=O)OC3=O)(C)C)C(=O)O)/C(=O)OC

SMILES

CC(C)C(=CC1=C(C23CCCC(C2C(C1=O)OC3=O)(C)C)C(=O)O)C(=O)OC

Canonical SMILES

CC(C)C(=CC1=C(C23CCCC(C2C(C1=O)OC3=O)(C)C)C(=O)O)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,6S,7S)-9-[(Z)-2-Methoxycarbonyl-3-methylbut-1-enyl]-5,5-dimethyl-8,11-dioxo-12-oxatricyclo[5.3.2.01,6]dodec-9-ene-10-carboxylic acid
Reactant of Route 2
(1R,6S,7S)-9-[(Z)-2-Methoxycarbonyl-3-methylbut-1-enyl]-5,5-dimethyl-8,11-dioxo-12-oxatricyclo[5.3.2.01,6]dodec-9-ene-10-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(1R,6S,7S)-9-[(Z)-2-Methoxycarbonyl-3-methylbut-1-enyl]-5,5-dimethyl-8,11-dioxo-12-oxatricyclo[5.3.2.01,6]dodec-9-ene-10-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(1R,6S,7S)-9-[(Z)-2-Methoxycarbonyl-3-methylbut-1-enyl]-5,5-dimethyl-8,11-dioxo-12-oxatricyclo[5.3.2.01,6]dodec-9-ene-10-carboxylic acid
Reactant of Route 5
(1R,6S,7S)-9-[(Z)-2-Methoxycarbonyl-3-methylbut-1-enyl]-5,5-dimethyl-8,11-dioxo-12-oxatricyclo[5.3.2.01,6]dodec-9-ene-10-carboxylic acid
Reactant of Route 6
(1R,6S,7S)-9-[(Z)-2-Methoxycarbonyl-3-methylbut-1-enyl]-5,5-dimethyl-8,11-dioxo-12-oxatricyclo[5.3.2.01,6]dodec-9-ene-10-carboxylic acid

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